molecular formula C14H21NO2 B496210 (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine CAS No. 880804-97-7

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine

Cat. No.: B496210
CAS No.: 880804-97-7
M. Wt: 235.32g/mol
InChI Key: RQPJZAZHGWUZED-UHFFFAOYSA-N
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Description

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is a chemical compound of significant interest in oncological research, particularly in the development of novel anti-mitotic agents. Its structural profile, incorporating a furan moiety, positions it as a potential candidate for investigating pathways involved in disrupting microtubule dynamics . Research into structurally related furan-based derivatives has demonstrated promising cytotoxic activity against breast cancer cell lines, such as MCF-7, by inhibiting tubulin polymerization, a critical process for cellular division . Compounds with this mechanism prevent the proper assembly of microtubules, leading to cell cycle arrest during the G2/M phase and ultimately inducing programmed cell death, or apoptosis . Studies on analogous compounds indicate that this apoptotic activity may be driven by the intrinsic mitochondrial pathway, characterized by an upregulation of p53 and Bax protein levels alongside a downregulation of Bcl-2 . This research reagent provides a valuable tool for scientists exploring new therapeutic strategies against cancers characterized by uncontrolled cell proliferation. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14/h3,5-6,9,14-15H,2,4,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPJZAZHGWUZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine can be achieved through a multi-step process:

    Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and tetrahydrofuran.

    Formation of Intermediate: The 3-ethoxybenzaldehyde undergoes a reductive amination with tetrahydrofuran to form an intermediate.

    Final Product: The intermediate is then subjected to further reaction conditions, such as catalytic hydrogenation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the tetrahydrofuran ring.

    Reduction: Reduction reactions can target the amine group, potentially converting it to a secondary or tertiary amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the context of drug discovery:

  • Pharmacological Studies : Research indicates that compounds with similar structures exhibit inhibitory activities against enzymes like COX-2, which is relevant in inflammation and pain management .
  • Drug Development : Its unique chemical properties make it a candidate for further modification to enhance efficacy and reduce side effects in drug formulations.

Studies have shown that derivatives of tetrahydrofuran can exhibit significant biological activity:

  • Antimicrobial Properties : Compounds related to (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine have been tested for their effectiveness against various pathogens.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines are ongoing, providing insights into its potential as an anticancer agent.

Material Science

The compound's properties also lend themselves to applications in material science:

  • Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
  • Nanotechnology : The incorporation of this compound into nanostructured materials may improve their functionality in electronic and photonic devices.

Case Studies

  • COX-2 Inhibition Study :
    A study published in Environmental Science highlighted the COX-2 inhibitory activities of compounds similar to this compound, demonstrating significant selectivity and potency against inflammatory pathways .
  • Pharmacokinetic Profiling :
    Research evaluating the pharmacokinetics of related compounds indicated favorable absorption rates and metabolic stability, suggesting that modifications to this compound could yield effective therapeutic agents .
  • Material Performance Evaluation :
    A study on polymer composites incorporating tetrahydrofuran derivatives showed improved mechanical properties and thermal resistance, indicating potential industrial applications.

Mechanism of Action

The mechanism by which (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-(Tetrahydro-2-furanylmethyl)-(5-methylfuran-2-yl)methanamine ()
  • Molecular Formula: C₁₁H₁₇NO₂.
  • Molecular Weight : 195.26 g/mol.
  • Structural Differences : Replaces the 3-ethoxyphenyl group with a 5-methylfuran-2-yl moiety.
  • The methyl group may reduce metabolic oxidation .
b) (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride ()
  • Molecular Formula: C₁₃H₁₉NO·HCl (hydrochloride salt).
  • Molecular Weight : 241.76 g/mol (free base: 205.30 g/mol).
  • Structural Differences : Substitutes the 3-ethoxy group with a 3-methyl group (–CH₃).
  • The hydrochloride salt improves crystallinity for pharmaceutical formulations .
c) (2-Butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine ()
  • Molecular Formula: C₁₆H₂₃NO₂.
  • Molecular Weight : 261.36 g/mol.
  • Structural Differences : Features a longer alkoxy chain (2-butoxy vs. 3-ethoxy).
  • Implications : The butoxy group may increase lipophilicity and prolong metabolic half-life but could reduce solubility in polar solvents .

Variations in the Amine Substituent

a) Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine ()
  • Molecular Formula: C₁₉H₂₃NO.
  • Molecular Weight : 281.39 g/mol.
  • Structural Differences : Replaces the 3-ethoxyphenyl group with two phenyl rings and introduces a dimethylamine group.
  • However, the compound exhibits acute oral toxicity (H302) and respiratory irritation (H335), suggesting safety concerns .
b) N-[(2-Pyridyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine (Inferred from )
  • Structural Template : Copper(II) Schiff-base complexes with pyridyl and pyrrole substituents.
  • Implications : Pyridyl groups can coordinate metal ions, making such analogs useful in catalysis or metallodrug design. This contrasts with the ethoxyphenyl derivative’s likely role in organic or medicinal chemistry .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine C₁₄H₂₁NO₂ 235.32 3-Ethoxyphenyl, THF Medicinal chemistry, CNS agents
N-(Tetrahydro-2-furanylmethyl)-(5-methylfuran-2-yl)methanamine C₁₁H₁₇NO₂ 195.26 5-Methylfuran Bioactive intermediates
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine C₁₃H₁₉NO 205.30 3-Methylphenyl Pharmaceutical formulations
Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine C₁₉H₂₃NO 281.39 Diphenyl, dimethylamine Lab chemicals (toxic)

Biological Activity

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is an organic compound characterized by its unique structure, which includes a phenyl ring with an ethoxy substituent and a tetrahydrofuran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug discovery.

  • IUPAC Name : this compound
  • Molecular Formula : C13H17NO2
  • CAS Number : 880804-97-7

The compound is synthesized through a multi-step process involving 3-ethoxybenzaldehyde and tetrahydrofuran, typically via reductive amination followed by catalytic hydrogenation.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including neurotransmitter systems and enzyme inhibition. Compounds with similar structures have been explored for their pharmacological properties, suggesting potential applications in treating neurological disorders and other conditions.

The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : Potentially acting as a competitive inhibitor by binding to the active site of enzymes, thus preventing substrate interaction.
  • Neurotransmitter Modulation : Similar compounds have been studied for their ability to mimic or inhibit neurotransmitters, impacting pathways involved in mood regulation and cognition.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructure TypeBiological ActivityReference
(3-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamineMethoxy analogNeurotransmitter analog
(3-Ethoxyphenyl)-N-(tetrahydro-2-pyranylmethyl)methanaminePyran analogEnzyme inhibitor

Case Study 1: Neurotransmitter Activity

In a study investigating the effects of compounds structurally similar to this compound, it was found that certain derivatives exhibited significant binding affinity to serotonin receptors. This suggests potential use in treating anxiety and depression by modulating serotonin levels .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of related compounds on cathepsin K, an enzyme implicated in bone resorption. The results indicated that certain analogs could effectively reduce enzyme activity, highlighting their potential as therapeutic agents for osteoporosis .

Applications in Drug Discovery

Given its structural characteristics and preliminary findings regarding its biological activity, this compound may serve as a promising lead compound in drug development. Its ability to interact with neurotransmitter systems and inhibit key enzymes positions it as a candidate for further research into treatments for neurodegenerative diseases and metabolic disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, lithiated 1,2-dienes reacting with isothiocyanates (followed by treatment with t-BuOH and t-BuOK in DMSO) yield structurally similar methanamine derivatives in high yields . Grignard reagents (e.g., methyl magnesium chloride in tetrahydrofuran) are also effective for introducing alkyl or aryl groups to the amine backbone .

Q. Which analytical techniques are critical for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N, and 2D NOESY) is essential for confirming regiochemistry and isomerism. Quantum-chemical calculations (e.g., ab initio HF/6-31G*) can optimize geometries and predict stability, as demonstrated for Z-isomers of related methanamine derivatives . Mass spectrometry and X-ray crystallography may further validate molecular weight and spatial conformation.

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. Use personal protective equipment (PPE), avoid inhalation/contact, and work in a fume hood. In case of exposure, consult SDS Section 4 (e.g., first aid measures for similar compounds include rinsing with water and seeking medical attention) .

Advanced Research Questions

Q. How do computational methods resolve contradictions in isomer stability data for methanamine derivatives?

  • Methodological Answer : Conflicting stability reports (e.g., Z- vs. E-isomers) can be resolved using quantum-chemical calculations to compare total energies of optimized geometries. For example, ab initio HF/6-31G* calculations showed Z-isomers of N-(1-thiaspiro[4.5]dec-3-en-2-yliden)methanamine are 3.37–3.87 kcal/mol more stable than E-isomers . MD simulations or DFT studies may further clarify solvent effects and kinetic barriers.

Q. What role do substituents (e.g., 3-ethoxy vs. halogen groups) play in modulating physicochemical properties?

  • Methodological Answer : Substituents influence electronic effects (e.g., electron-donating ethoxy groups enhance solubility in polar solvents) and steric interactions. Compare analogs like N-(3-fluorobenzyl)-1-(furan-2-yl)methanamine (CAS 510723-71-4) using Hammett constants or computational electrostatic potential maps . Spectroscopic studies (e.g., UV-Vis λmax) can correlate substituents with π→π* transitions .

Q. How can this compound be applied in corrosion inhibition studies for industrial materials?

  • Methodological Answer : Methanamine derivatives like 1-(1H-benzimidazol-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM) inhibit steel corrosion in acidic media. Use electrochemical methods (potentiodynamic polarization, EIS) to measure inhibition efficiency. Quantum chemical parameters (e.g., HOMO-LUMO gap, Fukui indices) correlate molecular structure with adsorption behavior on metal surfaces .

Q. What strategies optimize the purification of hydrochloride salts of this compound?

  • Methodological Answer : Hydrochloride salts (e.g., N-(tetrahydro-2-furanylmethyl)-1-naphthamide HCl) can be purified via recrystallization in ethanol/water mixtures. Monitor purity using HPLC (C18 columns, acetonitrile/water mobile phase) and confirm salt formation via FT-IR (N–H and Cl⁻ stretches) .

Data Contradiction Analysis

Q. How to address discrepancies in reported conformer stability for tetrahydrofuran-containing methanamines?

  • Methodological Answer : If experimental data (e.g., NMR NOESY) conflicts with computational predictions, reassess solvent effects and tautomerism. For instance, chair conformers with axial sulfur in (Z)-N-(1-thiaspiro[4.5]dec-3-en-2-yliden)methanamine were energetically favored in DMSO but may vary in polar aprotic solvents. Validate with variable-temperature NMR or MD simulations .

Tables for Key Data

Property Value/Technique Reference
Z-Isomer Stability (ΔE)3.37–3.87 kcal/mol (HF/6-31G*)
Inhibition Efficiency (BIFM)>90% at 1 mM in 15% HCl (EIS/Polarization)
Hydrochloride Salt Purity≥98% (HPLC, C18 column)

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